4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-phenylpiperazine-1-carboxamide
Overview
Description
4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-phenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(ethylamino)-6-methyl-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide is 340.20115941 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar chemical structures have been synthesized and investigated for their anti-inflammatory and analgesic properties. One study synthesized novel derivatives related to visnaginone and khellinone, demonstrating significant cyclooxygenase-2 (COX-2) inhibitory activity, with certain compounds showing high analgesic and anti-inflammatory activities. This suggests potential applications of structurally related compounds in the development of anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives closely related to the query compound have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. These compounds demonstrated potential anticancer properties, with certain derivatives showing good activity, highlighting the relevance of such structures in cancer research (Mallesha et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitor
Flumatinib, a compound with structural similarities, is under investigation as an antineoplastic tyrosine kinase inhibitor for chronic myelogenous leukemia. The study focused on metabolite identification in patients, indicating the metabolic pathways and potential for therapeutic application in cancer treatment (Gong et al., 2010).
Antimicrobial Agents
Novel derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing potent inhibitory activity against various bacterial strains. This research underscores the potential of structurally related compounds in the development of new antimicrobial agents (Krishnamurthy et al., 2011).
Enzyme Inhibition
Compounds bearing the piperazine moiety have been evaluated for their enzyme inhibition properties, particularly against cholinesterase enzymes, suggesting applications in neurodegenerative disease treatment or research (Hussain et al., 2016).
Properties
IUPAC Name |
4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-3-19-16-13-14(2)20-17(22-16)23-9-11-24(12-10-23)18(25)21-15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,21,25)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVQVXKKHNYWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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